N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
CAS No. |
827580-67-6 |
|---|---|
Molecular Formula |
C14H9BrN4O2S |
Molecular Weight |
377.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9BrN4O2S/c15-10-3-5-11(6-4-10)16-14-18-17-13(22-14)9-1-7-12(8-2-9)19(20)21/h1-8H,(H,16,18) |
InChI Key |
SYYHICDIEOOVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromoaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using thiosemicarbazide under acidic conditions to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine possess inhibitory effects against various bacterial strains and fungi. This makes them potential candidates for developing new antimicrobial agents .
Insecticidal and Fungicidal Activities
Thiadiazole derivatives have also been explored for their insecticidal and fungicidal properties. The structural modifications provided by the bromine and nitro groups enhance their effectiveness against pests and pathogens in agricultural settings .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Agricultural Applications
In agricultural research, this compound was tested for its effectiveness as a fungicide. Field trials demonstrated its ability to reduce fungal infections in crops significantly. This highlights its potential utility in crop protection strategies.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Electron-Withdrawing Groups : The 4-nitrophenyl group enhances biological activity through electron-withdrawing effects, improving binding to enzyme active sites (e.g., in antioxidants and anticancer agents ).
Halogen Effects: Bromine at the 4-position increases lipophilicity compared to chlorine (Cl logP ≈ 2.7 vs.
Steric and π-π Interactions : Bulky substituents like 2,4-dimethylphenyl (compound 9h) may hinder activity, while planar nitrophenyl groups facilitate π-π stacking in protein binding .
Physicochemical and Crystallographic Properties
- Melting Points : Analogous compounds exhibit high melting points (e.g., 415–416 K for (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ), suggesting thermal stability.
- Crystal Packing : Planar thiadiazole rings and dihedral angles between aromatic groups (e.g., 21.9°–44.3° ) influence molecular packing and solubility.
Biological Activity
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the reaction of 4-bromoaniline with 4-nitrobenzoyl chloride in the presence of a base like triethylamine. The intermediate product is cyclized with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS No. | 827580-67-6 |
| Molecular Formula | C14H9BrN4O2S |
| Molecular Weight | 377.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | SYYHICDIEOOVDX-UHFFFAOYSA-N |
Antimicrobial Properties
Research has demonstrated that this compound exhibits promising antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria as well as certain fungal species. For example, studies indicated that derivatives of thiadiazole compounds possess significant antibacterial properties with minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro tests against human breast adenocarcinoma (MCF7) cell lines revealed that certain derivatives display notable cytotoxicity, indicating potential as a therapeutic agent in cancer treatment. The mechanism appears to involve induction of apoptosis through specific signaling pathways .
The biological activity of this compound is attributed to its ability to interact with molecular targets within microbial cells and cancer cells. Its antimicrobial effects may stem from disrupting bacterial cell membranes or inhibiting critical enzymes involved in cell wall synthesis. For anticancer activity, it may induce programmed cell death by targeting cellular signaling pathways associated with survival .
Comparative Analysis
When compared to similar compounds such as N-(4-bromophenyl)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine and N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, the unique combination of bromine and nitro groups in this compound enhances its chemical reactivity and biological activity .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various pathogens using a turbidimetric method. The results indicated that certain derivatives had MIC values significantly lower than those of traditional antibiotics .
- Cytotoxicity Against Cancer Cells : In another study utilizing the Sulforhodamine B assay for MCF7 cells, the compound demonstrated cytotoxic effects at low concentrations, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thioureas or hydrazides with appropriate aldehydes or ketones under acidic conditions. For example, POCl₃-mediated cyclization at elevated temperatures (90–120°C) is a common method for forming the 1,3,4-thiadiazole core. Substituents like the 4-bromophenyl and 4-nitrophenyl groups are introduced via nucleophilic substitution or condensation reactions. Yields range from 30% to 42%, depending on steric and electronic effects of substituents .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Key techniques include:
- FTIR : To confirm secondary amine (NH) stretches (~3250–3278 cm⁻¹), C=N/C-S-C vibrations (~1612–1624 cm⁻¹), and substituent-specific peaks (e.g., p-Br substitution at ~817 cm⁻¹) .
- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings, critical for understanding molecular packing and stability .
- Melting point and TLC : Used to assess purity and reproducibility .
Q. What in vitro biological assays are used to evaluate its pharmacological potential?
- Methodological Answer : Anticancer activity is assessed via MTT assays against cell lines (e.g., HeLa, MCF-7), while antitubercular activity is tested using Mycobacterium tuberculosis H37Rv strains. IC₅₀ values and selectivity indices are calculated to prioritize lead compounds .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) elucidate its electronic properties and binding interactions?
- Methodological Answer :
- DFT calculations : Predict HOMO-LUMO energy gaps (e.g., ~4.5–5.0 eV for similar thiadiazoles), MEP surfaces (to identify nucleophilic/electrophilic sites), and NBO analysis to assess charge transfer .
- Molecular docking : Simulates binding to targets like carbonic anhydrase II or DNA gyrase, using software like AutoDock Vina. Docking scores and interaction maps (e.g., hydrogen bonds with Ser-15 or hydrophobic contacts) guide SAR optimization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or substituent effects. Systematic approaches include:
- Meta-analysis : Comparing IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines).
- Proteomic profiling : Identifying off-target interactions via kinase inhibition panels or thermal shift assays .
Q. How can synthetic yields be optimized for structurally complex analogs?
- Methodological Answer :
- Catalyst screening : Transition metals (e.g., Cu(II)) or organocatalysts improve cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 3 hours to 30 minutes) and improves yields by 15–20% .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro/bromo-substituted intermediates .
Q. What role do substituents (e.g., nitro vs. bromo groups) play in modulating its reactivity and bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (NO₂) : Increase electrophilicity of the thiadiazole core, enhancing interactions with nucleophilic enzyme residues (e.g., cysteine proteases).
- Halogens (Br) : Improve lipophilicity (logP) and membrane permeability, as shown in Caco-2 permeability assays. Bromine’s steric bulk may also reduce off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
